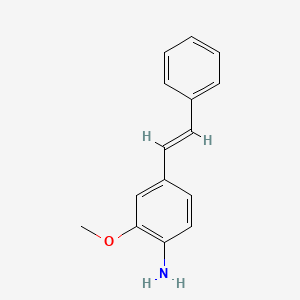

3-Methoxy-4-aminostilbene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73928-02-6 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2-methoxy-4-[(E)-2-phenylethenyl]aniline |

InChI |

InChI=1S/C15H15NO/c1-17-15-11-13(9-10-14(15)16)8-7-12-5-3-2-4-6-12/h2-11H,16H2,1H3/b8-7+ |

InChI Key |

BZUYFADJDPOAKR-BQYQJAHWSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC2=CC=CC=C2)N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methoxy 4 Aminostilbene and Analogs

Established Synthetic Pathways for Stilbene (B7821643) and Aminostilbene (B8328778) Derivatives

Several classical and modern synthetic reactions are routinely employed for the preparation of stilbenes and their amino-functionalized counterparts.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction has been widely used for the synthesis of stilbene derivatives. nih.govuliege.beresearchgate.net In a typical Heck reaction for stilbene synthesis, an aryl halide is coupled with styrene (B11656) in the presence of a palladium catalyst and a base. uliege.be

Key features of the Heck reaction in stilbene synthesis include:

Catalysts: Palladium(II) acetate and palladium chloride are common catalyst precursors. uliege.beum.edu.my The active catalyst is typically a Pd(0) species generated in situ. um.edu.my Ligands, such as phosphines, can be used to modify the catalyst's activity and selectivity. uliege.be However, ligand-free conditions have also been developed. uliege.be

Reactants: Aryl halides (I, Br, Cl) or triflates and styrenes are the coupling partners. chim.itlibretexts.org

Stereoselectivity: The Heck reaction generally exhibits high trans-selectivity, favoring the formation of the (E)-isomer of the stilbene product. organic-chemistry.org

Recent advancements have focused on developing more efficient and environmentally friendly Heck reaction protocols, including the use of microwave irradiation to reduce reaction times and the use of aqueous media. nih.gov For instance, a colloidal palladium nanocatalyst stabilized with poly(N-vinylpyrrolidone) (PVP) has been effectively used for the Mizoroki-Heck coupling of aryl bromides and various olefins under microwave irradiation in water, affording stilbenes in good to excellent yields. nih.gov

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are fundamental olefination reactions that convert aldehydes or ketones into alkenes. wiley-vch.detamu.edu These reactions are extensively used for the synthesis of stilbenes due to their reliability and versatility. nih.govwiley-vch.deresearchgate.net

Wittig Reaction: This reaction involves the use of a phosphonium ylide, which is typically prepared by treating a phosphonium salt with a strong base. wiley-vch.detamu.eduyoutube.com The ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which subsequently decomposes to the alkene and a phosphine oxide. tamu.edu The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. juliethahn.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than a phosphonium ylide. wiley-vch.de This reaction generally provides excellent stereocontrol, predominantly yielding the (E)-alkene. wiley-vch.dejuliethahn.com The water-soluble phosphate byproduct is also more easily removed than the triphenylphosphine oxide from the Wittig reaction, simplifying purification. wiley-vch.de The HWE reaction has been successfully employed for the synthesis of various stilbene derivatives, including those with electron-donating and electron-withdrawing groups. researchgate.net

| Reaction | Key Reagent | Typical Product Stereochemistry | Byproduct |

| Wittig Reaction | Phosphonium ylide | Mixture of (E) and (Z) isomers | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | Predominantly (E) isomer | Dialkyl phosphate |

Aldol-type condensation reactions provide a straightforward method for forming the carbon-carbon double bond in stilbene derivatives. wiley-vch.de This approach typically involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as a substituted phenylacetic acid or a nitrotoluene derivative, in the presence of a base. wiley-vch.demagritek.com The reaction proceeds through a carbanion intermediate that adds to the carbonyl group of the aldehyde, followed by dehydration to form the stilbene. wiley-vch.de While this method is relatively simple, it can sometimes result in low yields. wiley-vch.de A notable example is the synthesis of (E)-4'-amino-3,4,5-trimethoxystilbene from 3,4,5-trimethoxybenzaldehyde and p-nitrotoluene, followed by reduction of the nitro group. koreascience.kr

Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions are valuable for stilbene synthesis. The Suzuki-Miyaura coupling, in particular, has emerged as a powerful tool for the stereocontrolled synthesis of (E)-stilbene derivatives. nih.govucur.orgresearchgate.net This reaction involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net

A common strategy for stilbene synthesis via the Suzuki-Miyaura reaction is the coupling of (E)-2-phenylethenylboronic acid pinacol ester with various aryl bromides. nih.govucur.org This approach allows for the introduction of a wide range of substituents on one of the aromatic rings of the stilbene scaffold while maintaining the (E)-configuration of the double bond. nih.gov The choice of ligand for the palladium catalyst can be crucial for the success of the coupling, especially with challenging substrates. nih.govucur.org

Targeted Synthesis of 3-Methoxy-4-aminostilbene and Positional Isomers

The synthesis of specifically substituted stilbenes like this compound and its positional isomers can be achieved by applying the aforementioned synthetic methodologies with appropriately functionalized starting materials. For example, a synthetic route to a related compound, 4-amino-3-methoxypropiophenone, has been described starting from 3-methoxyphenylacetone. researchgate.net This suggests that a similar strategy involving the introduction of the amino and methoxy (B1213986) groups onto the aromatic rings of the stilbene precursors could be employed.

A plausible synthetic approach to this compound could involve a Wittig or HWE reaction between a suitably protected 4-amino-3-methoxybenzaldehyde and a benzylphosphonium salt or benzylphosphonate. Alternatively, a Heck or Suzuki coupling could be employed, using precursors such as 4-bromo-2-methoxyaniline or a corresponding boronic acid derivative. The amino group would likely need to be protected during the coupling reaction and deprotected in a final step.

Synthesis from Substituted Benzaldehydes and Aniline Derivatives

A primary route to aminostilbene synthesis involves the olefination of substituted benzaldehydes with reagents derived from aniline precursors. This approach builds the characteristic carbon-carbon double bond of the stilbene core. One of the most prominent methods in this category is the Wittig reaction and its variant, the Horner–Wadsworth–Emmons (HWE) reaction. nih.govwiley-vch.de In a typical HWE approach, a phosphonate is prepared, often from a substituted nitrobenzaldehyde. nih.gov This phosphonate is then reacted with a substituted benzaldehyde (B42025) (like 3-methoxybenzaldehyde) to form the stilbene skeleton. If a nitro-substituted precursor is used, the nitro group is subsequently reduced to the target amino group, often using reagents like stannous chloride. nih.gov

Another strategy involves the formation of a Schiff base (an imine) through the condensation of an amine with an aldehyde. researchgate.netmdpi.com For instance, a substituted aniline can be reacted with a substituted benzaldehyde. While the resulting imine is a nitrogen analog of a stilbene, this intermediate can be a stepping stone. The synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines also proceeds through an imine condensation pathway, highlighting the versatility of this intermediate reaction. beilstein-journals.org

The Perkin reaction, which utilizes phenylacetic acids and benzaldehydes in the presence of acetic anhydride and triethylamine, also provides a pathway to various stilbene derivatives. researchgate.net Modern methods have expanded the toolkit to include palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which can couple a vinyl group with an aryl halide to construct the stilbene linkage. nih.govrsc.org

| Reaction Type | Starting Materials | Key Reagents/Conditions | Intermediate/Product Type |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Substituted Benzaldehyde, Substituted Benzyl Phosphonate | Base (e.g., NaH, K2CO3) | (E)-Stilbene |

| Schiff Base Formation | Substituted Benzaldehyde, Substituted Aniline | Acid or Base Catalyst, Dehydration | Imine (Azomethine) |

| Nitro Group Reduction | Nitrostilbene | SnCl2, Fe/HCl, H2/Pd-C | Aminostilbene |

| Perkin-type Condensation | Substituted Phenylacetic Acid, Substituted Benzaldehyde | Acetic Anhydride, Triethylamine | Stilbene Carboxylic Acid |

Regioselective Functionalization Strategies

Regioselective functionalization refers to the controlled introduction of a chemical group at a specific position on a molecule. For complex scaffolds like aminostilbenes, this is crucial for synthesizing specific isomers and derivatives. C-H bond functionalization or activation has emerged as a powerful, atom-economical method for this purpose. semanticscholar.org These reactions avoid the need for pre-functionalized starting materials by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.

Strategies often rely on directing groups, which are existing functional groups on the substrate that guide a metal catalyst to a specific C-H bond, typically in the ortho position. semanticscholar.org For aryl azoles, which present similar challenges to substituted stilbenes, sterically hindered metal-amide bases have been used for highly regioselective ortho-magnesiation at room temperature. nih.gov This approach allows for the selective functionalization of the aryl ring without affecting the more acidic protons on the heterocyclic moiety. nih.gov

Palladium-catalyzed direct arylation is another key technique. semanticscholar.org For instance, the functionalization of antipyrine derivatives at the C4 position with maleimides and quinones has been achieved using a Pd(II) catalyst. rsc.org A unique strategy for the α'-functionalization of amines involves the oxidation of an amine-derived lithium amide with a ketone oxidant to generate a transient imine, which is then captured by a nucleophile. nih.gov This method allows for regioselective functionalization adjacent to the nitrogen atom in cyclic amines. nih.gov Such principles can be conceptually extended to the targeted modification of aminostilbene scaffolds.

| Strategy | Principle | Catalyst/Reagent Example | Target Position |

|---|---|---|---|

| Directed Ortho-Metalation | A directing group guides a metal to a nearby C-H bond. | TMPMgBu (Magnesium Amide Base) | Ortho to directing group |

| Palladium-Catalyzed C-H Activation | A Pd(II) catalyst activates a specific C-H bond for coupling. | Pd(OAc)2 | Varies based on substrate and ligands |

| Transient Imine Formation | Oxidation of an amine to an imine, followed by nucleophilic attack. | Ketone oxidant, Lithium amide | α' to the amine group |

Derivatization Strategies for Aminostilbene Scaffolds

Derivatization of the basic aminostilbene structure is essential for exploring structure-activity relationships and developing new materials. These strategies focus on adding new functional groups, building larger molecular architectures, or creating hybrid structures.

Introduction of Additional Methoxy and Amino Functionalities

The introduction of additional methoxy and amino groups can significantly alter the electronic and biological properties of the stilbene core. Studies have shown that methoxy groups can enhance the biological activity of natural stilbenoids. researchgate.net The synthesis of polymethoxylated stilbenes often starts with appropriately substituted benzaldehydes or benzyl phosphonates that already contain the desired number of methoxy groups. researchgate.netnih.gov

The introduction of amino groups can be achieved through various methods. One biomimetic approach involves the reactivity of catechol derivatives. nih.gov Catechols can be oxidized to highly reactive quinones. These quinones can then undergo Michael addition with amine nucleophiles, resulting in the formation of amino-substituted catechols. nih.gov This principle demonstrates a pathway for adding amino functionalities to a phenol-containing ring, which is structurally related to a methoxy-substituted ring after demethylation. Direct amination of aryl rings can also be achieved through transition-metal-catalyzed cross-coupling reactions.

| Derivative Type | Synthetic Approach | Key Intermediate | Example Functionalities |

|---|---|---|---|

| Poly-methoxylated Stilbenes | Wittig or HWE with methoxy-substituted precursors | Dimethoxybenzaldehyde | 3,4,2',4'-Tetramethoxystilbene |

| Poly-amino Stilbenes | Nucleophilic addition of amines to quinone intermediates | Dopaquinone | Cysteinyl dopa |

| Mixed-substituted Stilbenes | Multi-step synthesis using protected functional groups | Nitro-hydroxy-stilbene | Amino-methoxy-hydroxystilbene |

Synthesis of Macrocyclic Stilbene Derivatives

Incorporating a stilbene unit into a macrocyclic structure creates a molecule with constrained conformation and unique photophysical properties. The synthesis of such compounds often involves linking the two aromatic rings of a stilbene precursor with an alkyl chain. The stereoselectivity of the macrocyclization (i.e., the formation of the cis or trans stilbene isomer) and the regioselectivity of subsequent reactions like photocyclization can be strongly influenced by the length of the connecting chain. researchgate.net These macrocyclic stilbenes and their corresponding diol derivatives can be identified and characterized by chemical and spectroscopic methods. researchgate.net

Formation of Nitrogen Analogs and Hybrid Structures

Nitrogen analogs of stilbenes, such as imines (azomethines or Schiff bases), and hybrid structures that link the aminostilbene scaffold to other molecular frameworks are an important class of derivatives. A straightforward method to create these structures is through the condensation of an aromatic amine with an aromatic aldehyde. mdpi.com

For example, a two-step procedure has been used to synthesize 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one. mdpi.comresearchgate.net First, 3-aminobenzanthrone was condensed with anisaldehyde (4-methoxybenzaldehyde) in the absence of a solvent to yield the corresponding imine (a Schiff base) in high yield. mdpi.com This imine is a nitrogen analog of a stilbene, where the C=C double bond is replaced by a C=N double bond. In the second step, the imine was reduced to the corresponding secondary amine using sodium borohydride in methanol, affording the final hybrid structure in 82% yield. mdpi.com This method provides an efficient route to novel fluorescent dyes that combine the properties of both the benzanthrone and the aminostilbene-like moieties. mdpi.com

| Step | Reaction Type | Reactants | Product | Yield |

|---|---|---|---|---|

| 1 | Condensation (Imine Formation) | 3-Aminobenzanthrone + Anisaldehyde | Azomethine (Schiff Base) | 80% |

| 2 | Reduction | Azomethine + NaBH4/Methanol | Secondary Amine Hybrid Structure | 82% |

Despite a comprehensive search for experimental data on the chemical compound "this compound," the specific spectroscopic information required to generate the requested article is not available in the public domain.

Searches for Fourier Transform Infrared (FTIR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR, 13C NMR, and 2D-NMR techniques such as HMQC, COSY, and DEPT), as well as electronic absorption and emission spectroscopy data for this specific molecule did not yield the detailed research findings necessary to populate the outlined sections of the article.

While spectral information for related compounds, such as other aminostilbene and methoxystilbene derivatives, is accessible, the strict instruction to focus solely on "this compound" prevents the use of analogous data. The creation of a scientifically accurate and detailed article as per the provided structure is contingent on the availability of specific experimental results for the target compound. Without this foundational data, it is not possible to fulfill the request.

Advanced Spectroscopic and Structural Characterization in Research

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For organic molecules with conjugated π-systems like 3-Methoxy-4-aminostilbene, the absorption of UV or visible light promotes electrons from a π bonding molecular orbital to a π* anti-bonding molecular orbital (a π → π* transition). This process is responsible for the characteristic absorption bands observed in their spectra.

The core structure of stilbene (B7821643) is a chromophore, a part of a molecule responsible for its color. The electronic transitions in stilbene and its derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. Electron-donating groups, such as the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups present in this compound, have a pronounced effect on the electronic structure. These groups can donate electron density into the conjugated π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This reduction in the energy gap results in the absorption of lower-energy, longer-wavelength light, a phenomenon known as a bathochromic or "red" shift. Therefore, the main absorption band of this compound is expected to be significantly red-shifted compared to that of unsubstituted trans-stilbene. Studies on various aminostilbenes and methoxystilbenes confirm that such substitutions lead to a red shift in the absorption spectra. nih.govresearchgate.net For instance, the introduction of N-phenyl substituents to 4-aminostilbenes leads to a red shift of the absorption spectra. nih.gov

| Compound | Absorption Maximum (λmax) | Solvent |

|---|---|---|

| trans-Stilbene | 294 nm | Not Specified |

| cis-Stilbene | 276 nm | Not Specified |

| trans-4-Aminostilbene | Data Not Available | - |

| trans-4,4'-Dimethoxystilbene | Data Not Available | - |

This table illustrates the typical absorption maxima for parent stilbene isomers. Substituted derivatives like this compound are expected to show shifts from these values.

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy provides valuable information about the excited state of a molecule. Following excitation by light, a molecule can relax to its ground state by emitting a photon, a process known as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

The fluorescence properties of stilbenes are highly dependent on their structure. Many trans-stilbene derivatives are known to be fluorescent. researchgate.net The presence of electron-donating groups like amino and methoxy groups generally enhances fluorescence. Research on a series of methoxy-trans-stilbene analogs demonstrated moderate-to-high solid-state fluorescence quantum yields, ranging from 0.07 to 0.69. nih.gov Similarly, studies on 4-aminostilbene (B1224771) derivatives have shown that N-phenyl substitutions can dramatically increase fluorescence quantum yields at room temperature. nih.govntu.edu.tw This enhancement is attributed to a more planar geometry and increased charge-transfer character in the excited state, which reduces non-radiative decay pathways like photoisomerization. nih.gov

Given these findings, this compound, with its two electron-donating substituents, is expected to be a highly fluorescent compound. The combination of the amino and methoxy groups would likely lead to a high fluorescence quantum yield, although the exact value would be influenced by factors such as solvent polarity and the specific measurement conditions (solution vs. solid-state). nih.gov

| Compound Type | Typical Fluorescence Quantum Yield (ΦF) Range | Key Influencing Factors |

|---|---|---|

| Methoxy-trans-stilbene Analogs (Solid-State) | 0.07 – 0.69 | Molecular Packing, Intermolecular Interactions |

| N-Phenyl Substituted 4-Aminostilbenes | High (significant enhancement over parent) | Planar Amine Geometry, Excited-State Structure |

| Stilbene Dyes with N-acetyl groups | Up to 0.93 | Twisted Molecular Structure |

This table presents quantum yield data for classes of stilbene derivatives related to this compound, providing context for its expected fluorescence efficiency.

Advanced Spectroscopic Probes for Radical Species

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as organic radicals. wikipedia.org This method is highly sensitive and provides detailed information about the electronic structure and environment of the unpaired electron. libretexts.org

Radical cations of stilbene can be generated, for example, by photolysis in the presence of an oxidizing agent like mercury(II) trifluoroacetate. rsc.orgrsc.org The resulting ESR spectrum exhibits a complex pattern of lines, known as hyperfine structure, which arises from the interaction (coupling) of the unpaired electron with magnetic nuclei, primarily protons (¹H), in the molecule. The magnitude of this interaction, the hyperfine coupling constant (a), is proportional to the spin density of the unpaired electron at that nucleus.

For a hypothetical this compound radical cation, the unpaired electron would be delocalized across the entire π-system. The ESR spectrum would be expected to show hyperfine coupling to the two olefinic protons and the various protons on the two phenyl rings. The amino and methoxy substituents would alter the spin density distribution compared to the unsubstituted stilbene radical cation. Analysis of these hyperfine coupling constants would provide critical insights into the electronic structure of the radical. ESR studies on other stilbenoids, such as resveratrol (B1683913), have been used to investigate their reactions with reactive oxygen species and their free radical scavenging activities. researchgate.net

| Proton Position (trans-Stilbene Radical Cation) | Hyperfine Coupling Constant (a), in Gauss (G) |

|---|---|

| Olefinic (2H) | 4.53 |

| Para (2H) | 4.53 |

| Ortho (4H) | 2.78 |

| Meta (4H) | 0.715 |

This table shows the experimental hyperfine coupling constants for the parent trans-stilbene radical cation. rsc.orgrsc.org These values serve as a baseline for predicting the spectrum of a substituted derivative like this compound radical.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique molecular formula from the measured exact mass.

For this compound, HRMS would be used to verify its molecular formula, C₁₅H₁₅NO. By comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) with the theoretically calculated mass, the elemental composition can be confirmed, ruling out other potential formulas that may have the same nominal mass. This technique is a cornerstone of modern chemical synthesis and characterization, providing definitive proof of a target molecule's identity. acs.org HRMS can also be coupled with fragmentation techniques (MS/MS) to provide further structural information by analyzing the patterns in which the molecule breaks apart. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO |

| Nominal Mass | 225 g/mol |

| Calculated Monoisotopic (Exact) Mass | 225.115364 g/mol |

This table details the calculated exact mass for this compound, which would be the target value for confirmation by HRMS.

Mechanistic Investigations of Biological Activities

Modulation of Cellular Proliferation and Division

Microtubule Binding and Dynamics Interference

The compound 3-Methoxy-4-aminostilbene belongs to the stilbene (B7821643) class of molecules, which are recognized for their interaction with tubulin, the fundamental protein component of microtubules. Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. nih.govportico.orgtandfonline.comnih.gov The mechanism by which certain stilbene derivatives interfere with cellular proliferation is by disrupting the normal dynamics of microtubule assembly and disassembly. nih.govportico.orgtandfonline.comnih.gov

Structurally similar to combretastatin (B1194345) A-4, a potent natural microtubule inhibitor, stilbene analogues can bind to the colchicine binding site on the β-subunit of tubulin. nih.govportico.org This binding event induces a conformational change in the tubulin dimer, which hinders its ability to polymerize into microtubules. portico.org The interference with microtubule dynamics leads to a destabilization of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. nih.govportico.org This disruption ultimately suppresses the dynamic instability of microtubules, a process vital for their function. nih.gov

The following table summarizes the inhibitory effects of selected stilbene derivatives on tubulin polymerization, highlighting the structure-activity relationship where substitutions on the stilbene core can influence binding affinity and inhibitory potency.

| Compound | Target Site | Effect on Microtubules | Reference Activity |

| Stilbene Analogues | Colchicine binding site on β-tubulin | Inhibit tubulin polymerization, Suppress microtubule dynamics | Potent antimitotic activity |

| Combretastatin A-4 | Colchicine binding site on β-tubulin | Destabilizes microtubule assembly | Potent tubulin polymerization inhibitor |

| Amino Stilbene AC-7728 | Colchicine binding site on tubulin | Interferes with microtubule dynamics | Increased water solubility and efficacy compared to hydroxylated precursors |

This table presents generalized data for stilbene derivatives to illustrate the mechanism of action.

Cell Cycle Arrest Induction (e.g., G2/M, Prometaphase)

A direct consequence of the disruption of microtubule dynamics by this compound and related compounds is the activation of the spindle assembly checkpoint. This cellular surveillance mechanism halts the progression of the cell cycle to ensure proper chromosome attachment to the mitotic spindle. The inability to form a functional spindle due to microtubule disruption leads to a prolonged mitotic arrest, typically at the G2/M phase of the cell cycle. nih.govresearchgate.netresearchgate.net

Studies on various methoxy-substituted stilbenes have consistently demonstrated their ability to induce cell cycle arrest in different cancer cell lines. nih.govresearchgate.netnih.gov For instance, treatment of human myeloid leukemia cells with methoxy (B1213986) stilbenes resulted in a significant accumulation of cells in the G2/M phase. nih.govresearchgate.net Similarly, other synthetic stilbenoids have been shown to cause G2/M phase arrest in human lung cancer cells. nih.gov This arrest is often accompanied by a downregulation of key cell cycle regulatory proteins, such as cyclin B1. nih.gov

The table below provides examples of cell cycle arrest induced by various stilbene derivatives in different cell lines.

| Compound/Analog | Cell Line | Phase of Cell Cycle Arrest | Key Protein Expression Changes |

| 3,4,4ʹ-tri-MS and 3,4,2ʹ,4ʹ-tetra-MS | Human promyelocytic (HL-60) and monocytic leukemia (THP-1) cells | G2/M phase | Increased p53 protein level |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | Human lung cancer cells (A549) | G2/M phase | Down-regulation of cyclin B1 |

| N-(4-methoxyphenyl)-3,5-dimethoxybenamide (MPDB) | HeLa human cervical cancer cells | G2/M phase | Alteration of G2/M-related protein expression |

| 3,4',5-Trismethoxybenzophenone (TMBP) | Human hepatoma cell line (FCA4) | G2/M phase | Not specified |

| Timosaponin AIII (TAIII) | Breast cancer cells (MDA-MB-231 and MCF-7) | G2/M phase | Not specified |

Apoptosis Pathways Activation

Prolonged cell cycle arrest, particularly at the G2/M phase, can trigger programmed cell death, or apoptosis. frontiersin.org Methoxy-stilbene derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic and, in some cases, extrinsic pathways. nih.govresearchgate.netmdpi.comnih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by these compounds. nih.govresearchgate.net This pathway is often characterized by an increase in the expression of the tumor suppressor protein p53. nih.govresearchgate.net Activated p53 can subsequently upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-xl. nih.govresearchgate.net This shift in the Bax/Bcl-xl ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis. mdpi.comnih.gov Specifically, the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP) are frequently observed hallmarks. nih.gov

Some studies also suggest the involvement of the extrinsic, or death receptor-mediated, pathway. For example, certain resveratrol (B1683913) analogs have been shown to increase the expression of Fas and Fas-L proteins. nih.gov

| Compound/Analog | Cell Line | Apoptotic Pathway | Key Molecular Events |

| 3,4,4ʹ-tri-MS and 3,4,2ʹ,4ʹ-tetra-MS | HL-60 and THP-1 cells | Intrinsic mitochondrial pathway | Increased p53, Increased Bax/Bcl-xl ratio |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 cells | Intrinsic pathway | Elevated p53, Release of cytochrome c |

| Trans-3, 5, 4′-trimethoxystilbene (TMS) | Osteosarcoma (143B) cells | Intrinsic and extrinsic pathways | Activated caspases, Increased PARP-1 cleavage, Activated Bax/PUMA/p53 pathway |

| N-(4-methoxyphenyl)-3,5-dimethoxybenamide (MPDB) | HeLa cells | Intrinsic and extrinsic pathways | Activation of caspases, Decreased Bcl-xl, Increased cytosolic cytochrome c release, Increased Fas and Fas-L expression |

Enzymatic Activity Modulation

Tyrosinase Inhibition and Melanin Biosynthesis Pathways

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the initial steps of melanin biosynthesis. researchgate.netkoreascience.kr It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. researchgate.net The inhibition of tyrosinase is a primary strategy for controlling melanin production, which is relevant in the context of hyperpigmentation disorders. researchgate.netnih.gov

Certain stilbene derivatives, particularly those with hydroxyl and methoxy substitutions, have been identified as potent inhibitors of tyrosinase. nih.gov The inhibitory mechanism often involves competitive binding to the active site of the enzyme. koreascience.kr For example, resveratrol analogs with a 4-methoxy substitution have demonstrated significant tyrosinase inhibitory effects. nih.gov The presence of ortho-methoxy groups in conjunction with other substituents can also contribute to potent inhibition. nih.gov By blocking the catalytic activity of tyrosinase, these compounds effectively reduce the production of melanin in melanocytes. koreascience.krnih.gov

| Compound/Analog | IC50 Value (µM) | Type of Inhibition | Effect on Melanin Synthesis |

| Azo-resveratrol (13b) | 36.28 | Not specified | Potent mushroom tyrosinase inhibition |

| 4a (ortho-methoxy with para-nitro) | 4.77 | Competitive | Inhibited melanin formation in B16 melanoma cells |

| 4b (stilbene derivative) | 7.89 | Competitive | Inhibited melanin formation in B16 melanoma cells |

| Kojic Acid (Reference) | 22.25 | Not specified | Representative tyrosinase inhibitor |

Telomerase Inhibition Mechanisms

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining telomere length. nih.govdntb.gov.ua In most normal somatic cells, telomerase activity is very low or absent, leading to telomere shortening with each cell division. nih.gov However, the vast majority of cancer cells exhibit reactivated telomerase, which allows them to overcome replicative senescence and achieve cellular immortality. nih.govdntb.gov.ua This makes telomerase an attractive target for anticancer therapies. nih.govdntb.gov.ua

The primary strategies for inhibiting telomerase involve targeting its two main components: the catalytic subunit, telomerase reverse transcriptase (TERT), and the telomerase RNA component (TR). nih.gov Small molecule inhibitors can be designed to bind to TERT, disrupting its catalytic function. nih.gov For instance, BIBR1532 is a non-competitive inhibitor that binds to a specific pocket on the thumb domain of TERT, which is thought to interfere with the proper assembly of the telomerase ribonucleoprotein complex. nih.gov Other approaches include the use of antisense oligonucleotides or small-interfering RNAs (siRNAs) to degrade the mRNA of hTERT, thereby preventing the synthesis of the catalytic subunit. nih.gov

While the general mechanisms of telomerase inhibition are well-studied, specific research directly linking this compound to telomerase inhibition is not extensively documented in the provided search results. However, as a compound investigated for its anticancer properties, its potential interaction with this critical enzyme remains a plausible area for further investigation.

| Inhibition Strategy | Target | Mechanism of Action |

| Small Molecule Inhibitors | Telomerase Reverse Transcriptase (TERT) | Bind to the catalytic subunit, disrupting its function. |

| Antisense Oligonucleotides (AS-ODNs) | hTERT mRNA | Interfere with translation and lead to mRNA degradation. |

| Small-Interfering RNAs (siRNA) | hTERT mRNA | Induce degradation of the target mRNA. |

| G-quadruplex Stabilizers | Telomere DNA | Stabilize G-quadruplex structures at telomere ends, physically obstructing telomerase access. |

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine, a function carried out by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com By inhibiting these enzymes, the levels and duration of acetylcholine action are increased, a therapeutic strategy often employed for neurodegenerative diseases like Alzheimer's. mdpi.commdpi.comnih.gov

While the direct inhibitory activity of this compound on acetylcholinesterase and butyrylcholinesterase has not been extensively detailed in available research, the broader class of stilbene derivatives has shown potential in this area. For instance, a series of pterostilbene-O-acetamidoalkylbenzylamines were synthesized and evaluated as dual inhibitors of both AChE and BuChE. nih.gov One particular compound from this series demonstrated significant AChE inhibitory activity with an IC50 value of 0.06 μM. nih.gov Kinetic and molecular modeling studies indicated a mixed-type inhibition, suggesting these compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov Furthermore, other amine-containing structures, such as p-aminobenzoic acid derivatives, have also been investigated as acetylcholinesterase inhibitors. nih.gov These findings suggest that the aminostilbene (B8328778) scaffold represents a viable starting point for the development of cholinesterase inhibitors, although specific data for this compound is needed.

Interaction with Cytochrome P450 Enzymes (e.g., CYP1B1)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide array of compounds. CYP1B1, in particular, is overexpressed in many human tumors and is implicated in the metabolic activation of pro-carcinogens. Therefore, selective inhibition of CYP1B1 is a recognized strategy for cancer chemoprevention.

Research into methoxy-stilbene derivatives has revealed potent and selective inhibitory action against CYP1B1. One such compound, 3,4,2′-Trimethoxy-trans-stilbene, demonstrated exceptionally potent inhibition of CYP1B1 activity with an IC50 value of 0.004 μM. This compound exhibited remarkable selectivity, being 90-fold more selective for CYP1B1 over CYP1A1 and 830-fold more selective over CYP1A2. Another related compound, 2,4,3',5'-tetramethoxystilbene (TMS), also shows potent and selective competitive inhibition of CYP1B1 with an IC50 value of 6 nM and a Ki of 3 nM. The selectivity of TMS was 50-fold over CYP1A1 and 500-fold over CYP1A2. This high selectivity is attributed to how these methoxy-stilbene structures fit within the active site of the enzymes; they fit well into the active site of CYP1B1 but encounter steric hindrance with specific amino acid residues in CYP1A1 and CYP1A2.

Table 1: Inhibitory Activity of Methoxy-Stilbene Derivatives on Cytochrome P450 Enzymes

| Compound | CYP1B1 IC50 | CYP1A1 IC50 | CYP1A2 IC50 | Selectivity (CYP1A1/CYP1B1) | Selectivity (CYP1A2/CYP1B1) |

|---|---|---|---|---|---|

| 3,4,2′-Trimethoxy-trans-stilbene | 0.004 µM | 0.36 µM | 3.32 µM | 90x | 830x |

| 2,4,3',5'-tetramethoxystilbene (TMS) | 0.006 µM (6 nM) | 0.3 µM (300 nM) | 3 µM | 50x | 500x |

Cellular Signaling Pathway Interventions

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Key components of this network include the c-Jun N-terminal kinases (JNKs) and p38 MAP kinases, which are often activated in response to cellular stress and inflammatory signals.

Studies on methoxy derivatives of resveratrol have demonstrated their ability to intervene in these pathways. Specifically, compounds like 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene have been shown to suppress inflammatory responses by inactivating the MAPK pathway. In lipopolysaccharide (LPS)-stimulated macrophage cells, these compounds effectively suppressed the phosphorylation of both p38 and JNK. This inhibition of key kinases in the MAPK cascade prevents the downstream signaling that leads to the production of pro-inflammatory mediators.

Regulation of Cell Division Cycle (Cdc2), Tumor Suppressor (p53), and Kinase (Akt, Aurora) Signaling

The regulation of the cell cycle is a critical process for controlling cell growth and proliferation, with proteins like the tumor suppressor p53 and cyclin-dependent kinases such as Cdc2 playing central roles. Stilbene derivatives have been shown to modulate these pathways, contributing to their anticancer effects.

Several methoxy stilbenes have been observed to induce cell cycle arrest, often at the G2/M phase. This effect is linked to their influence on key regulatory proteins. For example, 3,4,4ʹ-trimethoxy-trans-stilbene and 3,4,2ʹ,4ʹ-tetramethoxy-trans-stilbene were found to increase the protein level of the tumor suppressor p53 in human myeloid leukemia cells. nih.gov The p53 protein can trigger cell cycle arrest or apoptosis in response to cellular damage, and its upregulation is a common mechanism for anticancer agents. nih.gov Pterostilbene, another methoxy-stilbene, has also been shown to upregulate the p53/p21 pathway, leading to cell cycle arrest. nih.gov However, the action of some stilbenes can also be p53-independent. nih.govcore.ac.uk

Furthermore, the cell cycle progression is driven by the activation of cyclin-dependent kinases (CDKs) through their binding to cyclins. Research on 2-methoxyestradiol, a metabolite of estradiol, has shown it can induce mitotic prometaphase arrest through the time-dependent up-regulation of Cyclin B1 and its partner kinase Cdc2. nih.gov This suggests that interference with the Cyclin B1/Cdc2 complex is a plausible mechanism by which structurally related methoxy-stilbenes could exert cell cycle control.

Anti-metastatic Mechanisms

Inhibition of Cell Migration and Adhesion

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a complex process involving cell migration and adhesion. Targeting these mechanisms is a key strategy in developing anti-metastatic therapies.

Research on a metabolite of a resveratrol analogue, 3′-Hydroxy-3,4,5,4′-Tetramethoxy-stilbene (DMU-214), has demonstrated its potential to inhibit cancer cell motility. In studies using an ovarian cancer cell line (SKOV-3), DMU-214 was shown to significantly reduce the migratory capacity of the cells. nih.govnih.gov This anti-migration effect was dose-dependent, with higher concentrations of the compound leading to greater inhibition. nih.gov

Table 2: Inhibition of Ovarian Cancer Cell (SKOV-3) Migration by DMU-214

| Concentration of DMU-214 | Inhibition of Cell Migration (after 12h) | Inhibition of Cell Migration (after 24h) |

|---|---|---|

| 0.03 µM | Not Significant | ~15% |

| 0.06 µM | ~35% | ~35% |

| 0.125 µM | ~45% | ~35% |

The underlying mechanism for this activity involves changes in the expression of numerous genes related to cell migration and proliferation. nih.gov Cell adhesion, the process by which cells attach to each other and to the extracellular matrix, is also a critical step in metastasis. While direct evidence for this compound is limited, a wide range of natural compounds have been identified as cell adhesion inhibitors, suggesting that this is a plausible mechanism for stilbene derivatives. nih.gov These inhibitors can work by interfering with the function of cell surface proteins like integrins or by blocking the expression of adhesion molecules. nih.govdepauw.edu

Redox and Oxidative Stress Modulation

Superoxide dismutase (SOD) is a crucial antioxidant enzyme that plays a primary role in the defense against oxidative stress by catalyzing the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) wikipedia.org. This enzymatic action is a first line of defense against the cellular damage caused by reactive oxygen species (ROS) nih.govnih.gov. Certain synthetic compounds can mimic this function and are said to possess "SOD-like" activity. These mimics are often metal complexes or small organic molecules that can catalytically scavenge superoxide radicals nih.gov.

While direct studies on the SOD-like activity of this compound are not extensively detailed in the available research, investigations into structurally similar compounds provide insights. For instance, a nitrogen analog of stilbene, (4-Methoxy-benzylidene)-(3-methoxyphenyl)-amine, has been synthesized and shown to exhibit SOD-like activity nih.gov. This activity contributes to its ability to protect against auto-oxidation processes nih.gov. The structural similarity suggests that this compound may also have the potential to engage in similar redox-modulating activities, although specific studies are required to confirm this. The general mechanism for SOD mimics involves a redox cycle where the compound is alternately reduced and oxidized as it converts superoxide radicals to less harmful species wikipedia.org.

The antioxidant potential of stilbene derivatives is a subject of significant scientific interest. The presence of hydroxyl and methoxy groups on the aromatic rings of various compounds is known to enhance their ability to scavenge free radicals researchgate.net. These functional groups can donate a hydrogen atom to neutralize radicals, thereby interrupting oxidative chain reactions.

The structure of this compound contains an amino group and a methoxy group, which can influence its antioxidant capacity. The amino group can act similarly to a hydroxyl group in its ability to be oxidized, and the methoxy group is an electron-donating group that can stabilize the resulting radical. Methoxy derivatives of the well-known antioxidant resveratrol have been synthesized and evaluated, with some showing comparable or even superior biological activity to the parent compound nih.gov. The introduction of methoxy groups has been shown to strengthen the bioactivity of various compounds mdpi.com. The resistance of this compound to oxidative degradation would be linked to these antioxidant properties, allowing it to neutralize ROS and protect against oxidative damage.

Interactions with Biological Membranes

The interaction of small molecules with biological membranes is fundamental to their transport, accumulation, and biological activity nih.gov. Biological membranes, primarily composed of a lipid bilayer, can act as a barrier or a site of sequestration for compounds nih.govnih.gov. The physicochemical properties of a molecule, such as its hydrophobicity, size, and charge, dictate the nature of its interaction with the membrane.

For a compound like this compound, its stilbene backbone provides a significant hydrophobic character, which would favor its partitioning into the nonpolar core of the lipid bilayer. The presence of the amino and methoxy groups adds a degree of polarity, making the molecule amphiphilic. Such molecules often orient themselves at the lipid-water interface of the membrane. The interaction can alter membrane properties, such as fluidity and packing of the lipid acyl chains nih.gov. While specific studies detailing the interaction of this compound with model membranes are not prominent, the general principles of drug-lipid interactions suggest it would readily associate with and potentially permeate biological membranes, which is a critical step for reaching intracellular targets nih.govnih.gov.

Investigation of Carcinogenic Mechanisms of Aminostilbene Derivatives

A key metabolic pathway implicated in the carcinogenicity of aromatic amines, including aminostilbene derivatives, is N-hydroxylation nih.gov. This biochemical reaction, often catalyzed by cytochrome P450 enzymes in the liver, converts the amino group (-NH₂) into a hydroxylamino group (-NHOH) nih.govnih.gov. The resulting N-hydroxy metabolite is often more reactive and carcinogenic than the parent amine.

For aminostilbenes, this metabolic activation is a critical step in the initiation of carcinogenesis. The N-hydroxy derivative of 4-acetylaminostilbene, a related compound, has been shown to be a potent carcinogen nih.gov. This metabolite can be further activated, for example, by esterification, to form a highly reactive electrophile that can covalently bind to cellular macromolecules like DNA. This DNA adduct formation is a central event in chemical carcinogenesis, potentially leading to mutations and the initiation of tumor development.

The genotoxic and mutagenic potential of aminostilbene derivatives has been evaluated in various assays to understand their carcinogenic mechanisms. These studies often reveal a correlation between the chemical structure of the derivatives and their genotoxic activity.

In Vitro Assays: The mutagenicity of aminostilbene derivatives has been widely tested using the Salmonella typhimurium (Ames) test. Studies have shown that these compounds are mutagenic in strains like TA98 and TA100, particularly in the presence of a metabolic activation system (S9 mix) umich.edunih.govumich.edu. This requirement for metabolic activation highlights the role of metabolites, such as the N-hydroxy derivatives, in exerting mutagenic effects. The mutagenicity in TA98 with S9 activation has been correlated with the electron-withdrawing capability of substituents on the stilbene ring umich.edunih.gov.

In Vivo Assays: To supplement in vitro data, in vivo genotoxicity tests are crucial. The chromosomal aberration assay in the bone marrow cells of mice is a commonly used method umich.edunih.govumich.edu. Interestingly, studies comparing different aminostilbene derivatives have found that 3'-substituted 4-aminostilbenes are substantially more genotoxic in vivo than their corresponding 4'-substituted counterparts umich.edunih.gov. This finding is particularly relevant for this compound. The most genotoxic compound in one such study was the parent 4-aminostilbene (B1224771), a result that was not predicted by the in vitro mutagenicity data, underscoring the importance of in vivo testing for assessing genotoxic risk umich.eduumich.edu. Other assays, such as the micronucleus test in cell lines like CHO-K1 and HepG2, have also been used to detect the genotoxicity of stilbene derivatives nih.gov.

The table below summarizes representative genotoxicity data for 4-aminostilbene and a substituted analog from a comparative study.

| Compound | In Vitro Mutagenicity (Salmonella TA98, revertants/nmol) | In Vivo Genotoxicity (% Aberrant Cells in Mouse Bone Marrow) |

|---|---|---|

| 4-Aminostilbene | 15 | 32.5 |

| 4-Amino-4'-nitrostilbene | 150 | 14.0 |

Structure Activity Relationships and Derivative Design

Impact of Methoxy (B1213986) Group Position and Number on Biological Activity

The substitution of hydroxyl groups with methoxy groups on the stilbene (B7821643) core significantly influences the molecule's physicochemical properties and, consequently, its biological activity. Methoxylation generally increases lipophilicity, which can lead to improved cell membrane permeability and greater bioavailability compared to hydroxylated analogs like resveratrol (B1683913). nih.govnih.gov For instance, pterostilbene, a dimethyl ether analog of resveratrol, demonstrates higher bioavailability due to its two methoxy groups, which also make it more metabolically stable by reducing the sites available for glucuronidation or sulfation. nih.govmdpi.com

The number and position of methoxy groups are critical determinants of activity. Studies comparing tri-, tetra-, and penta-methoxy stilbenes have shown significant differences in their cytotoxic effects on cancer cell lines. researchgate.net For example, 3,4,4ʹ-trimethoxystilbene and 3,4,2ʹ,4ʹ-tetramethoxystilbene have demonstrated higher cytotoxicity in leukemia cells compared to resveratrol and other methoxy analogs. researchgate.net This suggests that a specific arrangement and quantity of methoxy groups are required to optimize a desired biological outcome. In some cases, methoxy derivatives show lower cytotoxicity than resveratrol but act as more potent modulators of specific biological targets, such as estrogen receptors or enzymes involved in hormone synthesis. nih.gov The enhanced anticancer activity associated with resveratrol methylation underscores the therapeutic potential of methoxy-stilbenes. nih.gov

Table 1: Effect of Methoxy Substitution on Stilbene Activity

| Compound | Substitution Pattern | Key Finding | Reference(s) |

|---|---|---|---|

| Pterostilbene | 3,5-dimethoxy-4′-hydroxy | More lipophilic and bioavailable than resveratrol. | nih.govmdpi.com |

| 3,4,4ʹ-trimethoxystilbene | 3,4,4'-trimethoxy | Exhibited high cytotoxicity toward leukemia cell lines. | researchgate.net |

| 3,4,2ʹ,4ʹ-tetramethoxystilbene | 3,4,2',4'-tetramethoxy | Showed high cytotoxicity toward leukemia cell lines. | researchgate.net |

| Methoxy-stilbenes | Various | Can modulate expression of estrogen receptors and enzymes like aromatase. | nih.gov |

Role of Amino Group Position and Substitution (e.g., Meta-Amino Effect)

Substitution on the amino group itself can also modulate activity. For instance, replacing the primary amine with a dimethylamino group was found to alter antibacterial potency in a series of stilbene derivatives. nih.gov The interplay between the amino group and other substituents on the phenyl rings dictates the molecule's electronic and steric properties, which are fundamental to its interaction with biological targets.

Stereoisomerism (cis/trans) and its Influence on Biological Activity

Numerous studies have established that the trans configuration is often associated with greater biological potency. nih.govnih.gov For example, trans-resveratrol is known to be the more active form of the compound. nih.gov The planar and elongated structure of trans-stilbenes may allow for more effective binding to target proteins compared to the bent and sterically hindered structure of the cis-isomers. hpstar.ac.cn While trans-isomers are typically more stable, exposure to UV light can induce isomerization to the cis form, which can alter the biological profile of the compound. nih.govresearchgate.net

Rational Design of Stilbene Derivatives for Enhanced Biological Potency and Selectivity

The stilbene scaffold is considered a "privileged structure" in medicinal chemistry, serving as a versatile foundation for designing novel therapeutic agents. researchgate.netunibo.it Rational design strategies focus on modifying the core structure to improve activity, selectivity, and pharmacokinetic properties.

Design of Prodrugs for Improved Research Applications

One strategy to enhance the utility of stilbenes is through the design of prodrugs. This approach can overcome limitations such as poor bioavailability. nih.gov A natural example of this concept is resveratrol, which can be considered a pro-drug for piceatannol, as it is metabolized into the latter by the enzyme CYP1B1 in humans. nih.gov Piceatannol itself exhibits more potent antioxidant activity than its precursor. This principle can be applied synthetically to create stilbene derivatives that are converted into the active form at a specific target site, thereby improving efficacy and reducing off-target effects.

Functionalization with Heterocyclic Moieties (e.g., Benzimidazole, Indole, Triazine)

For example, stilbene derivatives containing a pyridine (B92270) moiety have been synthesized and shown to possess significant antimicrobial, antioxidant, and anticancer properties. thepharmajournal.comthepharmajournal.com Similarly, the integration of a 1,3,4-oxadiazole (B1194373) substructure has led to the development of stilbene derivatives with potent fungicidal activities. nih.gov In another study, stilbene derivatives incorporating phenyl-substituted isoxazoles were designed as effective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research. nih.gov

Table 2: Bioactivity of Stilbenes Functionalized with Heterocyclic Moieties

| Heterocyclic Moiety | Target/Activity | Example Finding | Reference(s) |

|---|---|---|---|

| Pyridine | Antimicrobial, Anticancer | Derivatives showed activity against P. aeruginosa and cancer cell lines PC-3 and MCF-7. | thepharmajournal.comthepharmajournal.com |

| 1,3,4-Oxadiazole | Fungicidal | Derivatives exhibited significant inhibitory activity against cucumber P. cubensis. | nih.gov |

| Isoxazole | PTP1B Inhibition | Designed compounds showed potent and selective inhibition of PTP1B. | nih.gov |

Halogenation and Alkyl Substitution Effects

The introduction of halogens (e.g., fluorine, bromine) and small alkyl groups onto the stilbene rings is another effective method for modulating biological activity. Halogenation can alter the electronic properties of the phenyl rings and improve binding affinity to target enzymes or receptors. Studies have shown that the presence of substituents like fluorine, iodine, and bromine can increase the antimicrobial activity of stilbene derivatives. rsc.org

A focused study on 2,6-dihalogenated stilbene derivatives revealed that these compounds possess potent anti-inflammatory and cytotoxic activities. nih.gov The strategic placement of halogens, particularly in combination with other functional groups like pyridines, led to significantly improved effects in preclinical models. nih.gov These findings highlight that halogenation and alkylation are valuable tools in the rational design of stilbene-based compounds with enhanced therapeutic potential. rsc.org

Emerging Research Applications of 3 Methoxy 4 Aminostilbene and Its Analogs

Development as Fluorescent Probes and Dyes in Research

The inherent fluorescence of the stilbene (B7821643) scaffold has made 3-methoxy-4-aminostilbene and its derivatives attractive candidates for the development of fluorescent probes and dyes for various research applications. These compounds are part of a larger family of stilbene derivatives that are utilized as core structures in the synthesis of fluorescent materials for biomedicine, fine chemistry, and material science. nih.gov Their application is prominent in areas such as organic light-emitting diodes, chemical sensors, and particularly as fluorescent probes for medical diagnostics. nih.gov

One notable application of stilbene-based fluorescent probes is in the detection of β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.govresearchgate.net Researchers have synthesized fluorescent probes by coupling a stilbene moiety, acting as the pharmacophore that binds to Aβ plaques, with a fluorophore like BODIPY (4-bora-3a,4a-diaza-s-indacene). nih.gov The design of these probes often includes polyethylene (B3416737) glycol (PEG) linkers to improve water solubility. nih.govresearchgate.net These probes have shown strong fluorescence emission, making them useful tools for in vitro studies of Aβ plaques. nih.gov For instance, the fluorescent dye methoxy-X04 has been used to label cerebrovascular β-amyloid and plaques in living mice, enabling the real-time visualization of the initiation and progression of cerebral amyloid angiopathy. researchgate.net

The photophysical properties of methoxy-trans-stilbene analogs have been systematically studied in the solid state, revealing a correlation between their molecular structure, crystal packing, and fluorescence quantum yield. nih.gov A study of various methoxy-trans-stilbene derivatives showed fluorescence quantum yields (ΦPL) ranging from 0.07 to 0.69, with fluorescence lifetimes between 0.82 and 3.46 ns. nih.gov The efficiency of solid-state fluorescence is influenced by both intramolecular deactivation processes and the intermolecular arrangement in the crystal lattice. nih.gov

Below is an interactive data table summarizing the photophysical properties of selected methoxy-trans-stilbene derivatives from a research study.

| Compound | Fluorescence Quantum Yield (ΦPL) | Fluorescence Lifetime (ns) |

| MTS-3 | 0.07 | Not Specified |

| MTS-4 | 0.69 | Not Specified |

| Average | 0.39 | 0.82 - 3.46 |

Note: The table presents a selection of data to illustrate the range of properties observed in methoxy-trans-stilbene analogs.

The development of these probes is not limited to a single fluorophore. For example, naphthalimide-based fluorophores have been used for ratiometric imaging of tyrosinase activity, which is relevant in melanoma and other skin conditions. mdpi.com The core principle remains the targeted delivery of a fluorescent signal to a specific biological target, a role for which stilbene derivatives are well-suited due to their customizable structure and inherent optical properties.

Application in Organic Electronics and Photonics

In the field of renewable energy, this compound analogs are being explored as organic sensitizers in dye-sensitized solar cells (DSSCs). The performance of DSSCs is heavily dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection. Organic dyes, including those with a stilbene backbone, are attractive due to their high molar extinction coefficients, ease of structural modification, and lower cost compared to traditional ruthenium-based sensitizers.

The typical design of an organic sensitizer (B1316253) for DSSCs follows a donor-π-acceptor (D-π-A) architecture. rsc.org In this structure, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. The stilbene unit can serve as an effective part of this π-bridge, facilitating intramolecular charge transfer (ICT) upon photoexcitation. The amino group in 4-aminostilbene (B1224771) derivatives acts as a strong electron donor, while the methoxy (B1213986) group can further modulate the electronic properties.

Researchers have designed and investigated numerous triphenylamine (B166846) derivative dyes with D-π-A structures for DSSC applications, aiming to enhance their light-harvesting efficiency, particularly in the near-infrared region. rsc.org While specific data for this compound in DSSCs is not detailed in the provided search results, the general principles of dye design suggest its potential. For instance, studies on other organic dyes have shown that molecular geometry, such as the potential for twisted intramolecular charge transfer (TICT), can positively impact the performance by reducing undesirable back-electron transfer. researchgate.net The development of novel organic sensitizers is a continuous effort, with a focus on optimizing their optical and electrochemical properties to achieve higher power conversion efficiencies. mdpi.com

Stilbene derivatives featuring electron-donating and electron-accepting groups are known to exhibit significant nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics, including optical signal processing and frequency conversion. acrhem.orgjacsdirectory.com The NLO response in these molecules arises from the change in dipole moment upon excitation, which is enhanced by the charge transfer character from the donor to the acceptor through the π-conjugated system. acrhem.org

A close analog, 3-methyl-4-methoxy-4'-nitrostilbene (MMONS), has been identified as a highly active organic NLO material. uwa.edu.auresearchgate.net The study of MMONS has revealed the existence of multiple polymorphic forms, where different crystal packing arrangements and molecular conformations influence the bulk NLO properties of the material. uwa.edu.auresearchgate.net This highlights the importance of controlling crystallization conditions to achieve desired NLO effects.

The characterization of NLO properties often involves techniques like the Z-scan method, which can determine the third-order nonlinear refractive index (n2), the nonlinear absorption coefficient (β), and the third-order nonlinear susceptibility (χ(3)). jacsdirectory.com Organic materials with large third-order NLO properties are key for future photonic technologies. acrhem.org Chalcones, which share structural similarities with stilbenes, have also been investigated as promising candidates for third-order NLO applications due to their strong nonlinear response and good optical power limiting properties. acrhem.org

The table below presents key third-order NLO parameters for a related stilbazolium derivative, illustrating the type of data obtained in such studies.

| Material | Nonlinear Refractive Index (n2) | Nonlinear Absorption Coefficient (β) | Third-Order Susceptibility (χ(3)) |

| EMSHP | Data not specified | Data not specified | Data not specified |

The design of new NLO materials is an active area of research, with theoretical methods like density functional theory (DFT) being used to predict the NLO response of novel molecular structures. frontiersin.org This computational approach allows for the screening of potential candidates before their synthesis, accelerating the discovery of materials with enhanced NLO properties.

Research into High-Spin Organic Molecules and Magnetic Properties

The field of organic magnetism is exploring the synthesis and characterization of high-spin organic molecules, which are of fundamental interest and have potential applications in areas like MRI contrast agents and spintronics. nih.gov High-spin molecules are organic compounds with multiple unpaired electrons, leading to a non-zero total electron spin in their ground state. nih.govruhr-uni-bochum.de

While direct research linking this compound to high-spin organic molecules was not found in the search results, the principles of designing such molecules often involve the use of conjugated systems to mediate magnetic interactions between radical centers. The stilbene backbone, as a conjugated system, could potentially be incorporated into larger molecular designs that aim to achieve high-spin ground states.

The rational design of stable high-spin organic molecules is a significant challenge. nih.gov Research in this area focuses on creating molecules with triplet (S=1), quartet (S=3/2), or even higher spin ground states. unl.edunih.gov For example, aminyl triradicals with near-planar triphenylene (B110318) backbones have been synthesized, exhibiting a quartet (S=3/2) ground state. nih.gov The stability and magnetic properties of these molecules are characterized using techniques such as SQUID magnetometry and electron paramagnetic resonance (EPR) spectroscopy. nih.gov

A study on a stable high-spin organic diradical based on the Blatter moiety demonstrated a predominantly triplet ground state at room temperature, with a singlet-triplet energy gap of 0.5 kcal/mol. unl.edu This diradical also showed good thermal stability and electrical conductivity, highlighting the potential of high-spin organic molecules as building blocks for new technologies. unl.edu The primary decay mechanism for some high-spin aminyl radicals has been identified as hydrogen atom abstraction from the solvent. nih.gov

Future Directions and Interdisciplinary Research Opportunities

Integration of Computational and Experimental Methodologies

A synergistic approach combining computational and experimental techniques is crucial for a comprehensive understanding of 3-Methoxy-4-aminostilbene. Future research should leverage this integration to predict and validate its physicochemical and biological properties.

Computational studies, particularly using Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide deep insights into the molecule's electronic structure, conformational flexibility, and potential interaction with biological targets. mdpi.comresearchgate.net These methods can elucidate key quantum chemical descriptors and explore its reactivity. mdpi.com For instance, DFT calculations can predict the molecule's frontier molecular orbitals (HOMO-LUMO), which are essential for understanding its electronic and optical properties. researchgate.net

Experimental validation is paramount to confirm these theoretical predictions. Techniques such as X-ray crystallography can determine the precise three-dimensional structure, while Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can confirm the synthesized structure and purity. researchgate.netresearchgate.net Quasielastic neutron scattering (QENS) could be employed to investigate the compound's molecular dynamics. researchgate.net This integrated approach ensures that theoretical models are well-grounded in empirical data, accelerating the discovery and development process.

Table 1: Proposed Integration of Methodologies

| Computational Method | Objective | Experimental Validation Technique |

|---|---|---|

| Density Functional Theory (DFT) | Predict electronic properties, reactivity, and spectral data. mdpi.comresearchgate.net | UV-Vis Spectroscopy, NMR, FTIR. researchgate.net |

| Molecular Dynamics (MD) | Simulate conformational changes and interactions with solvents or biological molecules. mdpi.com | X-ray Crystallography, Cryo-EM. |

Exploration of Novel Synthetic Routes

While classical methods for stilbene (B7821643) synthesis, such as the Wittig or Heck reactions, are applicable, future research should focus on developing more efficient, sustainable, and versatile synthetic routes for this compound and its derivatives. nih.gov

Exploring novel catalytic systems, such as palladium-catalyzed reactions like the Mizoroki-Heck reaction, could offer higher yields and stereoselectivity. nih.gov Green chemistry principles should guide the development of new synthetic pathways, emphasizing the use of environmentally benign solvents, reducing the number of reaction steps, and improving atom economy. For example, one-pot, multi-component reactions could streamline the synthesis process. researchgate.net

Furthermore, the development of modular synthetic strategies would enable the facile generation of a library of this compound analogs with diverse substitution patterns. This would be invaluable for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the effects of different functional groups on the compound's biological activity and material properties. rsc.org Starting materials for such syntheses could include compounds like 3-methoxy-4-hydroxybenzoic acid or methyl 3-hydroxy-4-methoxybenzoate, which have been used in the synthesis of other complex molecules. nih.govnih.gov

Table 2: Potential Synthetic Strategies

| Reaction Type | Description | Potential Advantages |

|---|---|---|

| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone. nih.gov | Good control over double bond geometry. |

| Heck Coupling | Palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov | High functional group tolerance. |

| McMurry Reaction | Reductive coupling of two ketone or aldehyde groups using a titanium chloride compound. | Useful for creating symmetrical stilbenes. |

Investigation of Complex Biological Interactions

The substitution pattern of this compound suggests a high potential for interesting biological activities. Stilbene derivatives, including those with methoxy (B1213986) and amino groups, are known to exhibit a wide range of pharmacological effects, such as anticancer, antioxidant, and anti-inflammatory properties. rsc.orgmdpi.comikm.org.my

Future research should focus on a systematic evaluation of this compound's biological profile. Initial in vitro screenings against various cancer cell lines are warranted, given that aminostilbene (B8328778) and methoxy-stilbene analogs have shown cytotoxicity and the ability to induce apoptosis. vitawithimmunity.comnih.govd-nb.info For example, studies on related compounds have demonstrated that cis-isomers can be more potent apoptosis-inducing agents than their trans counterparts. nih.gov

Mechanistic studies should follow to identify the specific molecular targets and signaling pathways affected by the compound. Investigating its potential as an enzyme inhibitor, for instance, against targets like tyrosinase or cytochrome P450 enzymes, could reveal new therapeutic applications. nih.govnih.gov The introduction of methoxy groups can enhance metabolic stability and cell membrane permeability compared to hydroxylated analogs like resveratrol (B1683913), potentially leading to improved bioavailability. nih.gov

Development of Advanced Materials for Optoelectronics

Stilbenoid compounds are well-known for their unique photophysical properties, including strong fluorescence, which makes them attractive candidates for applications in materials science, particularly optoelectronics. researchgate.net The electronic properties conferred by the methoxy and amino groups in this compound could lead to the development of novel materials with tailored optical characteristics.

Future research should explore the incorporation of this compound as a functional chromophore in advanced materials. Its fluorescent properties could be harnessed in the development of organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent whitening agents. nih.gov The synthesis of polymers or dendrimers containing the this compound moiety could lead to materials with enhanced processability and tunable emission wavelengths.

Furthermore, the photoisomerization between the cis and trans forms of the stilbene core upon UV irradiation is a key feature that can be exploited in the design of photoswitchable materials and molecular machines. wikipedia.org Investigating the quantum yield and kinetics of this process for this compound will be crucial for these applications. The development of such materials could have a significant impact on fields ranging from data storage to smart textiles. rsc.org

Q & A

Q. What are the established synthetic routes for 3-Methoxy-4-aminostilbene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in structurally similar stilbene derivatives. For example, Suzuki-Miyaura coupling using aryl boronic acids and halogenated precursors under conditions like PdCl₂(PPh₃)₂ catalysis in DMF with K₂CO₃ as a base . Optimization includes:

- Catalyst selection : Pd(OAc)₂ or PdCl₂ with phosphine ligands (e.g., PCy₃) to enhance reactivity.

- Temperature control : Reactions often proceed at 45–80°C for 1–3 hours.

- Purification : Column chromatography (hexane/EtOH gradients) or recrystallization (ethanol) yields pure compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identifies methoxy (δ ~3.8–3.9 ppm) and aromatic proton environments (δ ~6.9–7.3 ppm). Integration ratios confirm substituent positions .

- Mass Spectrometry (MS) : ESI-MS or GC-MS (e.g., m/z 225.31 for [M+H]⁺) validates molecular weight. NIST databases provide reference fragmentation patterns .

- IR Spectroscopy : Detects functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if dust is generated .

- Ventilation : Local exhaust systems or fume hoods to minimize inhalation exposure .

- Toxicity Mitigation : Avoid skin contact due to potential carcinogenicity (questionable tumorigenic data in rodents at 250 mg/kg) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Comparative Analysis : Cross-reference studies using standardized assays (e.g., Ames test for mutagenicity vs. rodent carcinogenicity models) .

- Dose-Response Evaluation : Verify if discrepancies arise from dose thresholds (e.g., acute vs. chronic exposure).

- Methodological Scrutiny : Assess solvent systems (e.g., DMSO may artifactually enhance bioavailability) or impurity profiles (e.g., nitroso byproducts) .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in biological systems?

Methodological Answer:

- In Vitro Models : Use recombinant cytochrome P450 enzymes (e.g., CYP2B6) to identify O-demethylation or hydroxylation metabolites. Monitor activity via fluorogenic substrates like 7-ethoxy-4-trifluoromethylcoumarin .

- LC-MS/MS Profiling : Quantify metabolites in hepatocyte incubations with isotopic labeling for kinetic studies .

- Computational Docking : Predict binding affinities to metabolic enzymes using Schrödinger Suite or AutoDock .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC (Purospher® STAR columns) with UV detection at λ = 254 nm .

- Light Sensitivity : Use amber vials and compare stability under UVA vs. dark conditions.

- Oxidative Stability : Add antioxidants (e.g., BHT) and assess peroxide formation .

Q. What advanced analytical methods are suitable for detecting trace impurities in synthesized this compound?

Methodological Answer:

- High-Resolution MS (HRMS) : Orbitrap or Q-TOF systems identify impurities at <0.1% levels via exact mass matching .

- NMR Spectroscopy : ¹³C NMR and 2D-COSY detect stereochemical byproducts (e.g., cis/trans isomerization) .

- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |